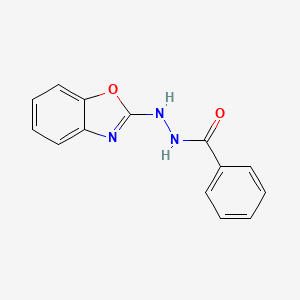
1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone is a stilbenoid.
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
One of the prominent applications of compounds related to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone is in the field of antidepressant activity research. The synthesis and antidepressive activity of similar compounds have been investigated, showing potential in this area. For instance, a study by Tao Yuan synthesized a related compound and tested its antidepressant activities using mice, suggesting its further investigation for antidepressant activity (Tao Yuan, 2012).
Photophysics and Photochemistry
The photophysics and photochemistry of morpholino methylthio phenyl ketones, closely related to the compound , have been extensively studied. A research article by F. Morlet‐Savary et al. explored these aspects using various spectroscopic techniques and molecular modeling, contributing significantly to our understanding of these compounds' behavior under light exposure (F. Morlet‐Savary et al., 2008).
Crystal Structures and Chemical Synthesis
The crystal structure of compounds similar to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone has been analyzed to understand their molecular configurations better. A study by B. Chai and Changling Liu, for instance, reported on the crystal structure of an isomer of flumorph, providing insights into the molecular arrangement and stability (B. Chai, Changling Liu, 2011).
Apoptosis Induction in Cell Studies
Research by Xingang Zhang, Ke Tao, and T. Hou has explored the toxicity and mechanism of apoptosis induction by compounds related to 1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone in cell studies. Their findings are significant for understanding how these compounds interact with and affect cellular processes (Xingang Zhang, Ke Tao, T. Hou, 2012).
Eigenschaften
Produktname |
1-(4-Fluorophenyl)-3-(4-morpholinyl)-2-phenyl-1-propanone |
|---|---|
Molekularformel |
C19H20FNO2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21/h1-9,18H,10-14H2 |
InChI-Schlüssel |
HKPDBQHHTHILOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



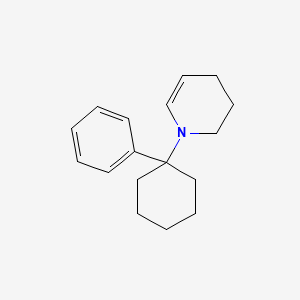
![2-[(2,2-Dimethylcyclopropanecarbonyl)amino]oct-2-enoic acid](/img/structure/B1208079.png)
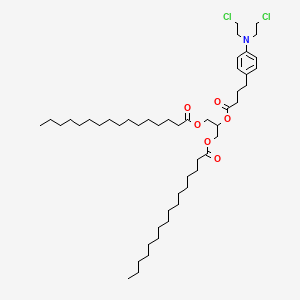
![6-amino-4aH-benzo[7]annulene-1,3-diol](/img/structure/B1208082.png)
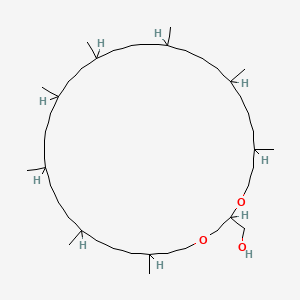
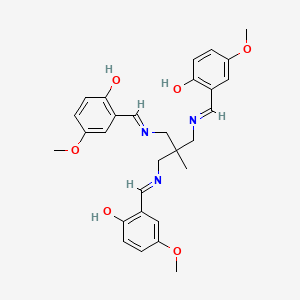
![methyl N-[6-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]-1H-benzimidazol-2-yl]carbamate](/img/structure/B1208086.png)
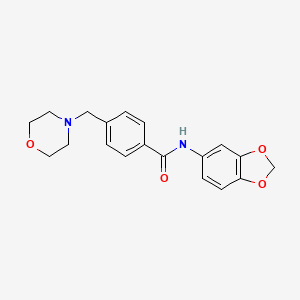
![2-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1208093.png)
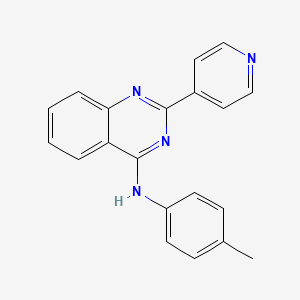
![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1208096.png)
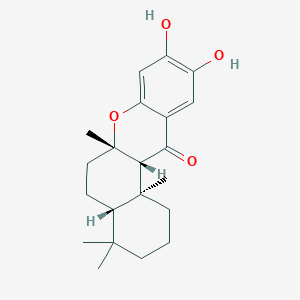
![(3S,5R,10S,13S,14S)-17-[(1S)-1,5-dimethylhex-4-enyl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1208101.png)
